molecular formula C19H20N2O2S B2380494 3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine CAS No. 872206-01-4

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine

Cat. No. B2380494
CAS RN: 872206-01-4
M. Wt: 340.44
InChI Key: CATLLTKGZWDCSF-UHFFFAOYSA-N
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Description

The compound “3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine” is a complex organic molecule that contains a quinoline ring, a benzenesulfonyl group, and a diethylamine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are often synthesized from benzenesulfonyl chloride, which reacts with compounds containing reactive N-H bonds . The quinoline ring could potentially be formed through a Skraup synthesis or a Doebner-Miller reaction, common methods for synthesizing quinoline derivatives .


Chemical Reactions Analysis

Benzenesulfonyl compounds are known to react with amines and alcohols . They can also undergo desulfonation when heated above 220°C . The quinoline ring in the compound might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonyl compounds are typically solid at room temperature and have strong acidic properties .

Scientific Research Applications

Analytical Chemistry Applications

Derivatization of Amines in Environmental Analysis : A study by Sacher, Lenz, and Brauch (1997) discusses methods for the determination of aliphatic amines in waste and surface water using derivatization with benzenesulfonyl chloride, highlighting the utility of benzenesulfonyl-related compounds in enhancing the detectability of amines in environmental samples (Sacher, Lenz, & Brauch, 1997).

Organic Synthesis and Medicinal Chemistry

Synthesis of Quinoline Derivatives : Research into the synthesis of quinoline derivatives, including those modified with benzenesulfonyl groups, has shown their potential in the creation of compounds with varied biological activities. For instance, Pagliero et al. (2010) synthesized and characterized 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, demonstrating their application in antiparasitic drug development with promising activity against Trypanosoma cruzi and Plasmodium falciparum (Pagliero et al., 2010).

Anticancer Agents : Another application is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Redda, Gangapuram, and Ardley (2010) explored tetrahydroisoquinoline derivatives for their cytotoxic activity against breast cancer cell lines, demonstrating the role of such compounds in drug discovery (Redda, Gangapuram, & Ardley, 2010).

Catalysis

Copper Benzenesulfonate in Organic Synthesis : Wang et al. (2012) reported the use of copper benzenesulfonate as an effective catalyst for synthesizing mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones in aqueous solution, showcasing the catalytic applications of benzenesulfonyl-based compounds in facilitating organic transformations (Wang et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it would depend on the biological target of the compound .

Safety and Hazards

Based on the components of the compound, it could potentially be harmful if swallowed or inhaled, and might cause skin and eye irritation .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLLTKGZWDCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine

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